molecular formula C18H18N4O4 B11965925 (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine CAS No. 62718-40-5

(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine

Cat. No.: B11965925
CAS No.: 62718-40-5
M. Wt: 354.4 g/mol
InChI Key: KHZQIEIAALOFTP-UHFFFAOYSA-N
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Description

(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is a complex organic compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol . This compound is characterized by the presence of nitro groups and a piperidine ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine typically involves the reaction of 4-nitroaniline with piperidine and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenated compounds, base catalysts.

Major Products Formed

    Oxidation: Amines.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitro-phenyl)-((3-nitro-phenyl)-piperidin-1-YL-methylene)-amine
  • (4-(4-Chloro-phenyl)-piperazin-1-YL)-((3-nitro-phenyl)-ethylidene)-amine
  • (4-Benzyl-piperazin-1-YL)-((1-(4-nitro-phenyl)-ethylidene)-amine

Uniqueness

(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is unique due to its dual nitro groups and piperidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

62718-40-5

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,1-bis(4-nitrophenyl)-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C18H18N4O4/c23-21(24)16-8-4-14(5-9-16)18(20-12-2-1-3-13-20)19-15-6-10-17(11-7-15)22(25)26/h4-11H,1-3,12-13H2

InChI Key

KHZQIEIAALOFTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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